6-Iodo-4-methylnicotinic acid
Description
Significance of Halogenated Nicotinic Acid Derivatives in Synthetic Organic Chemistry
Halogenated derivatives of nicotinic acid are of considerable importance in synthetic organic chemistry, primarily serving as crucial intermediates for the preparation of more complex molecules. google.com The halogen substituent, such as chlorine, bromine, or iodine, acts as a leaving group, facilitating a wide range of chemical transformations. a2bchem.com This reactivity is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.coma2bchem.com
The position and nature of the halogen influence the compound's reactivity. For instance, the iodine atom in compounds like 6-iodonicotinic acid derivatives is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the efficient formation of carbon-carbon bonds, a fundamental process in building molecular frameworks. The electron-withdrawing nature of the halogen can also influence the acidity of the carboxylic acid group and the reactivity of the pyridine (B92270) ring itself. cymitquimica.com
Furthermore, the introduction of a halogen atom can significantly alter the pharmacological profile of a molecule, potentially enhancing its binding affinity to biological targets through halogen bonding. smolecule.com Research has shown that the presence of lipophilic, electron-withdrawing halogen groups on related structures can improve the biological activity of the final compounds. mdpi.com Consequently, halogenated nicotinic acids are foundational building blocks in drug discovery and development, providing a scaffold that can be readily and selectively modified. mdpi.com
Overview of Pyridine Carboxylic Acids as Versatile Building Blocks
Pyridine carboxylic acids are a class of heterocyclic compounds that serve as highly versatile building blocks in chemical synthesis. mdpi.comsemanticscholar.org Their utility stems from the dual functionality of the pyridine ring and the carboxylic acid group. The nitrogen atom in the pyridine ring can act as a base, a nucleophile, or a ligand for metal catalysts, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in substitution reactions.
This multifunctionality makes them ideal for constructing a diverse array of complex structures, including metal-organic frameworks (MOFs) and coordination polymers. mdpi.comsemanticscholar.org In this context, the pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the assembly of intricate, often porous, three-dimensional networks with applications in gas storage, catalysis, and sensing. mdpi.com
In medicinal chemistry, the pyridine carboxylic acid scaffold is a common feature in many biologically active compounds. chemistryjournal.net For example, 2-arylaminonicotinic acids are a central core for molecules with anti-inflammatory, antibacterial, and antiviral properties. nih.gov The synthesis of these molecules often starts from a simple pyridine carboxylic acid derivative, which is then elaborated through various chemical reactions. nih.govbeilstein-journals.org The ability to modify the pyridine ring at multiple positions allows chemists to fine-tune the steric and electronic properties of the final product, optimizing its therapeutic efficacy. beilstein-journals.org
Historical Context of Iodo-Substituted Pyridine Synthesis
The synthesis of substituted pyridines has been a long-standing area of research in organic chemistry, with foundational methods like the Hantzsch pyridine synthesis being reported as early as 1881. wikipedia.org This reaction involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.org While effective, classic methods often required harsh conditions. wikipedia.org
The introduction of iodine onto a pyridine ring has been achieved through various strategies. Direct iodination is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. However, methods have been developed that utilize molecular iodine in the presence of an oxidizing agent or employ iodine monochloride. metu.edu.tr For instance, the synthesis of iodo-substituted spiro-fused pyridines has been accomplished through the electrophilic cyclization of alkynyl-substituted pyridines using molecular iodine. metu.edu.tr
More modern approaches leverage metal-catalyzed reactions. For example, iodine can be introduced via Sandmeyer-type reactions from aminopyridines or through halogen exchange (halex) reactions, where a more reactive halogen like bromine or chlorine is replaced with iodine. The development of palladium- and copper-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of functionalized pyridines. researchgate.net These methods allow for the regioselective introduction of substituents onto pre-halogenated pyridine rings, including iodo-pyridines, under relatively mild conditions. researchgate.net This has greatly expanded the synthetic toolbox available to chemists for creating complex iodo-substituted pyridine derivatives for various applications. researchgate.netacs.org
Data Tables
Table 1: Physicochemical Properties of Related Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 6-Iodo-4-methylnicotinic acid | C₇H₆INO₂ | 263.03 | Iodine at C6, Methyl at C4, Carboxylic acid at C3 |
| 6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | Methyl at C6, Carboxylic acid at C3 chemicalbook.com |
| 6-Iodo-5-methylnicotinic acid | C₇H₆INO₂ | 263.03 | Iodine at C6, Methyl at C5, Carboxylic acid at C3 smolecule.com |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.55 | Chlorine at C2, Carboxylic acid at C3 chemistryjournal.net |
| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | Bromine at C5, Carboxylic acid at C3 researchgate.net |
Table 2: Comparison of Halogenated Nicotinic Acid Building Blocks
| Compound | Halogen Position | Reactivity / Application Note |
| 2-Chloronicotinic acid | 2 | Precursor for 2-anilino nicotinic acids via nucleophilic aromatic substitution. nih.gov |
| 5-Bromonicotinic acid | 5 | Versatile building block; bromine influences reactivity and can direct further substitutions. cymitquimica.com |
| 6-Iodonicotinic acid derivatives | 6 | Iodine is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki). |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6INO2 |
|---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
6-iodo-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6INO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
GPCVRDSYTXPVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodo 4 Methylnicotinic Acid
Precursor Synthesis and Functionalization Strategies
The foundation for the synthesis of 6-iodo-4-methylnicotinic acid lies in the efficient construction of the 4-methylnicotinic acid backbone. This precursor can then be subjected to various functionalization strategies to introduce the iodine atom at the desired position.
Synthesis of 4-Methylnicotinic Acid Scaffolds
Another synthetic approach involves the hydrolysis of 4-methylnicotinonitrile or 4-methylnicotinamide. These precursors can be prepared from 4-picoline through ammoxidation or other established nitrile synthesis methods. The subsequent hydrolysis, typically under acidic or basic conditions, yields the desired 4-methylnicotinic acid.
| Precursor | Reagents and Conditions | Product |
| 4-Methylpyridine (B42270) (γ-Picoline) | 1. KMnO4, heat 2. H+ workup | 4-Methylnicotinic Acid |
| 4-Methylnicotinonitrile | H2SO4, H2O, heat | 4-Methylnicotinic Acid |
| 4-Methylnicotinamide | NaOH, H2O, heat | 4-Methylnicotinic Acid |
Introduction of Iodine at the C6 Position
Direct electrophilic iodination of 4-methylnicotinic acid is challenging due to the directing effects of the pyridine (B92270) nitrogen and the carboxyl group, which tend to favor substitution at the C3 and C5 positions. Therefore, indirect methods are generally preferred for the regioselective introduction of iodine at the C6 position.
One effective strategy involves the use of a precursor with a pre-installed functional group at the C6 position that can be readily converted to an iodo group. A prominent example is the use of 6-amino-4-methylnicotinic acid as a key intermediate.
Direct Iodination Approaches
While challenging, direct iodination methods are continuously being explored for their potential to offer a more streamlined synthesis. These approaches typically rely on specific reaction conditions and reagents to overcome the inherent regioselectivity of the pyridine ring.
Regioselective Iodination Mechanisms and Selectivity Control
The pyridine ring is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. Electrophilic attack, if it occurs, is generally favored at the C3 and C5 positions.
To achieve iodination at the C6 position, strategies to alter the electronic properties of the ring or to employ alternative reaction mechanisms are necessary. One approach involves the use of pyridine N-oxides. The N-oxide functionality activates the C2 and C6 positions towards electrophilic attack. However, subsequent deoxygenation would be required to obtain the final product.
Radical-based C-H iodination has also emerged as a potential method. These reactions proceed through a different mechanism than electrophilic substitution and can sometimes offer alternative regioselectivity.
Oxidizing Agents and Acidic Medium Considerations
In direct electrophilic iodination reactions, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). Common oxidizing agents include nitric acid, hydrogen peroxide, and various hypervalent iodine reagents. The choice of oxidizing agent and the acidity of the reaction medium can significantly impact the reactivity and selectivity of the iodination process. For electron-deficient pyridines, highly acidic conditions are often necessary to facilitate the reaction.
Indirect Synthetic Routes
Indirect synthetic routes provide a more reliable and regioselective pathway to this compound. These methods typically involve the synthesis of a 4-methylnicotinic acid derivative with a suitable leaving group or precursor functionality at the C6 position.
A highly effective indirect route utilizes the Sandmeyer reaction . This well-established reaction allows for the conversion of an amino group into a variety of functionalities, including halogens. The synthesis begins with the commercially available 6-amino-4-methylnicotinic acid .
The key steps of this synthetic route are:
Diazotization: The amino group of 6-amino-4-methylnicotinic acid is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures.
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI). The diazonium group is an excellent leaving group (as nitrogen gas), and its displacement by the iodide ion proceeds readily to yield this compound.
This method offers excellent regioselectivity, as the position of the iodine atom is predetermined by the position of the initial amino group.
Another potential indirect route involves the synthesis of 6-hydroxy-4-methylnicotinic acid . The hydroxyl group can then be converted to a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl3). The resulting 6-chloro-4-methylnicotinic acid can then potentially undergo a halogen exchange reaction (Finkelstein reaction) with an iodide salt to afford the desired this compound.
| Starting Material | Key Intermediate(s) | Key Reaction(s) | Final Product |
| 6-Amino-4-methylnicotinic acid | 4-Methyl-6-(diazonium)nicotinic acid | Diazotization, Sandmeyer Reaction | This compound |
| 4-Methyl-6-hydroxynicotinic acid | 6-Chloro-4-methylnicotinic acid | Chlorination, Halogen Exchange | This compound |
Diazotization-Iodination (Sandmeyer-type) Reactions from Aminopyridines
One of the most established methods for introducing iodine onto an aromatic ring is through the Sandmeyer reaction. wikipedia.org This process involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by an iodide nucleophile. organic-chemistry.org For the synthesis of this compound, the required precursor would be 6-amino-4-methylnicotinic acid.
The reaction proceeds in two main stages:
Diazotization : The amino group of the aminopyridine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.org
Iodide Displacement : The resulting diazonium salt is then treated with a source of iodide, most commonly potassium iodide (KI). organic-chemistry.org The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by iodide proceeds readily, often without the need for the copper(I) catalyst that is characteristic of Sandmeyer reactions for chlorides and bromides. wikipedia.orgorganic-chemistry.org
Table 1: General Conditions for Diazotization-Iodination Reaction
| Step | Reagents | Typical Solvents | Temperature |
| Diazotization | 6-amino-4-methylnicotinic acid, Sodium Nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄) | Water, Aqueous Acid | 0–5 °C |
| Iodination | Potassium Iodide (KI) | Water | Room Temperature to mild heating |
Halogen Exchange Reactions for C-I Bond Formation
Halogen exchange, particularly the Finkelstein reaction, provides another route to carbon-iodine bond formation. wikipedia.orgdrugfuture.com While the classic Finkelstein reaction involves the exchange of alkyl chlorides or bromides with iodide in acetone, a variation known as the "aromatic Finkelstein reaction" can be applied to aryl halides. wikipedia.org
For the synthesis of this compound, this methodology would start from a corresponding halogenated precursor, such as 6-chloro-4-methylnicotinic acid or 6-bromo-4-methylnicotinic acid. apolloscientific.co.uk Unlike the alkyl version, the exchange on an aromatic ring is more challenging due to the stronger carbon-halogen bond and is generally unreactive under classic Finkelstein conditions. wikipedia.org However, the reaction can be successfully promoted using a catalyst. Copper(I) iodide, often in combination with a diamine ligand, has been shown to effectively catalyze this transformation. wikipedia.org Nickel-based catalysts have also been employed. wikipedia.org The reaction is typically performed in a polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. wikipedia.org
The reaction equilibrium is driven towards the iodo-product, especially when using a large excess of the iodide salt.
Table 2: Typical Conditions for Aromatic Halogen Exchange
| Starting Material | Catalyst System | Iodide Source | Solvent | Temperature |
| 6-Chloro-4-methylnicotinic acid | Copper(I) Iodide (CuI) / Diamine ligand | Sodium Iodide (NaI) or Potassium Iodide (KI) | DMF, DMSO | High Temperature |
Palladium-Catalyzed Iodination Strategies
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed C-H activation/functionalization reactions. These methods allow for the direct formation of C-I bonds by activating a carbon-hydrogen bond on the aromatic ring, thus offering a more atom-economical approach. nih.govresearchgate.net
The palladium-catalyzed iodination of heterocycles, including pyridines, has been successfully demonstrated. nih.govresearchgate.net These reactions typically employ a directing group on the substrate, which coordinates to the palladium catalyst and positions it in close proximity to a specific C-H bond (usually at the ortho position). A variety of directing groups, such as amides, can facilitate this transformation. nih.govresearchgate.net The iodinating agent is often molecular iodine (I₂), which can also act as the oxidant in the catalytic cycle. nih.govnih.gov
In the context of this compound, the carboxylic acid group at the 3-position is not positioned to direct iodination to the 6-position. Therefore, a direct C-H iodination of 4-methylnicotinic acid would likely require the development of a specific catalytic system or the temporary installation of a directing group at a suitable position to achieve the desired regioselectivity. Despite this challenge, palladium-catalyzed C-H iodination represents a cutting-edge strategy for the synthesis of iodoarenes under mild conditions. psu.edu
Esterification and Hydrolysis Processes in 6-Iodo-4-methylnicotinate Synthesis
In many synthetic sequences, the carboxylic acid functional group is temporarily converted to an ester. This is often done to improve solubility in organic solvents, to protect the acid group from certain reagents, or to facilitate purification. The ester can later be converted back to the carboxylic acid via hydrolysis.
The esterification of this compound can be readily achieved through the Fischer esterification reaction. masterorganicchemistry.commasterorganicchemistry.com This method involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemicalbook.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com For example, heating 6-methylnicotinic acid in methanol with sulfuric acid catalyst produces methyl 6-methylnicotinate (B8608588) in good yield. chemicalbook.comchemicalbook.com A similar protocol would be applicable to the 6-iodo derivative.
Following any subsequent synthetic steps, the ester group can be removed by hydrolysis to regenerate the carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. google.com This process, known as saponification, results in the formation of the carboxylate salt, which upon treatment with acid, yields the final this compound.
Table 3: General Conditions for Esterification and Hydrolysis
| Process | Reagents | Catalyst | Solvent | Conditions |
| Esterification | This compound, Alcohol (e.g., Methanol) | Sulfuric Acid (H₂SO₄) | Excess Alcohol | Reflux |
| Hydrolysis | 6-Iodo-4-methylnicotinate ester, Water | Sodium Hydroxide (NaOH) | Alcohol/Water mixture | Heating |
| Acidification | Carboxylate salt from hydrolysis | Hydrochloric Acid (HCl) | Water | Room Temperature |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign methodologies. researchgate.netunigoa.ac.inresearchgate.net
Solvent-Free Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. chemijournal.com Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), can lead to higher efficiency, shorter reaction times, and simplified work-up procedures. unigoa.ac.in
An eco-friendly approach for the iodination of pyrimidine (B1678525) derivatives has been developed using mechanical grinding under solvent-free conditions. mdpi.comresearchgate.netnih.gov This method utilizes solid iodine and a silver salt, such as silver nitrate (B79036) (AgNO₃), as the electrophilic iodinating system. mdpi.com The reaction proceeds rapidly at room temperature with high yields. mdpi.comnih.gov Such a mechanochemical approach could potentially be adapted for the direct iodination of a suitable 4-methylnicotinic acid precursor, avoiding the need for hazardous solvents.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and fewer side products compared to conventional heating methods. nih.gov
Table 4: Comparison of Conventional vs. Green Synthetic Approaches
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method |
| Iodination | Diazotization in strong acid; Halogen exchange in high-boiling solvents (DMF) | Solvent-free grinding with I₂/AgNO₃ | Eliminates hazardous solvents, reduces waste, faster reaction. mdpi.comnih.gov |
| General Synthesis | Long reaction times with conventional heating (oil bath) | Microwave-assisted heating | Drastically reduced reaction times, improved yields, energy efficiency. nih.govnih.gov |
Catalytic Efficiency and Atom Economy in Iodination
In the context of synthesizing this compound, the iodination of a precursor like 4-methylnicotinic acid is a crucial step. The choice of catalyst and iodinating agent can significantly impact the catalytic efficiency and atom economy. Different catalytic systems can be evaluated based on their turnover number (TON) and turnover frequency (TOF), which measure the number of substrate molecules a single catalyst molecule can convert before becoming inactive and the rate of this conversion, respectively.
Below is a comparative analysis of hypothetical catalytic systems for the iodination of 4-methylnicotinic acid.
Table 1: Hypothetical Comparison of Catalytic Systems for Iodination
| Catalyst System | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Atom Economy (%) |
| System A (Stoichiometric) | I₂/KI, H₂SO₄ | Water | 80 | 12 | 75 | 45 |
| System B (Homogeneous Catalyst) | NaI, H₂O₂ | Acetic Acid | 60 | 6 | 85 | 68 |
| System C (Heterogeneous Catalyst) | I₂, O₂ | Ethanol (B145695) | 50 | 8 | 92 | 85 |
This data is illustrative and intended to demonstrate the principles of catalytic efficiency and atom economy.
As indicated in the hypothetical data in Table 1, moving from a stoichiometric method (System A) to a catalytic approach (Systems B and C) can lead to significant improvements. A heterogeneous catalyst (System C) could offer the highest atom economy, potentially by using a more efficient oxidant like oxygen and allowing for easier separation and recycling of the catalyst, which contributes to a more sustainable process.
Sustainable Reagent Selection and Waste Minimization
The selection of reagents and the minimization of waste are central tenets of green chemistry. epa.gov For the synthesis of this compound, this involves choosing less hazardous starting materials and reagents, and designing processes that reduce the volume and toxicity of waste streams.
Traditional iodination methods often employ stoichiometric amounts of strong acids and generate significant amounts of waste salts and acidic effluent. epa.gov Sustainable alternatives focus on the use of greener solvents, recyclable catalysts, and more benign iodinating agents. For instance, replacing traditional organic solvents with water or bio-based solvents like ethanol can significantly reduce the environmental impact of the process.
The concept of E-Factor (Environmental Factor), which is the mass ratio of waste to desired product, is a useful metric for evaluating the environmental footprint of a chemical process. A lower E-Factor signifies a more sustainable process with less waste generation.
Below is a hypothetical comparison of different reagent and solvent choices for the synthesis of this compound, highlighting the potential for waste minimization.
Table 2: Illustrative Comparison of Reagent Selection and Waste Generation
| Synthesis Route | Iodinating Agent | Oxidant | Solvent | Byproducts | E-Factor (kg waste/kg product) |
| Traditional Route | KI, KIO₃ | H₂SO₄ | Dichloromethane | KHSO₄, H₂O | 10-15 |
| Greener Route A | NaI | H₂O₂ | Water | H₂O, NaCl | 2-5 |
| Greener Route B | I₂ | O₂ (with catalyst) | Ethanol | H₂O | <1 |
This data is for illustrative purposes to compare sustainable reagent selection and waste minimization strategies.
The data in Table 2 illustrates that a shift towards greener reagents and solvents can dramatically reduce the amount of waste produced. The "Greener Route B" represents an idealized process with a very low E-Factor, showcasing the potential of innovative catalytic systems and sustainable reagent choices in minimizing the environmental impact of producing this compound.
Chemical Reactivity and Transformation Chemistry of 6 Iodo 4 Methylnicotinic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C6 Position
The C6 position of 6-iodo-4-methylnicotinic acid is susceptible to attack by various nucleophiles, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring facilitates the formation of the negatively charged Meisenheimer intermediate, a key step in this reaction pathway. The substitution of the iodine atom allows for the introduction of a range of functional groups, significantly expanding the chemical space accessible from this starting material.
Replacement of Iodine with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)
The carbon-iodine bond at the C6 position can be readily displaced by various nitrogen-based nucleophiles. Reactions with primary and secondary amines, for instance, provide a direct route to 6-amino-4-methylnicotinic acid derivatives. These reactions are typically carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen iodide formed as a byproduct. While specific examples with this compound are not extensively documented in publicly available literature, the reactivity is analogous to other halopyridines. For example, related 6-chloropurine (B14466) nucleosides undergo efficient amination reactions. nih.gov
The azide (B81097) ion (N₃⁻) also serves as a potent nucleophile for displacing the iodide. The resulting 6-azido-4-methylnicotinic acid can then be used as a precursor for the synthesis of other nitrogen-containing heterocycles or can be reduced to the corresponding 6-amino derivative.
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Primary Amines (R-NH₂) | 6-(Alkyl/Aryl)amino-4-methylnicotinic acid | Heat, Polar aprotic solvent (e.g., DMF, DMSO) |
| Secondary Amines (R₂NH) | 6-(Dialkyl/Diaryl)amino-4-methylnicotinic acid | Heat, Polar aprotic solvent (e.g., DMF, DMSO) |
Replacement of Iodine with Sulfur-Containing Nucleophiles (e.g., Thiols, Thiocyanates)
Sulfur-based nucleophiles, such as thiols and thiocyanates, can also effectively displace the iodine atom in this compound. The reaction with thiols (R-SH) in the presence of a base leads to the formation of 6-(alkyl/aryl)thio-4-methylnicotinic acids. These thioether derivatives are of interest in various chemical and biological studies. Similarly, the thiocyanate (B1210189) ion (SCN⁻) can be introduced to yield 6-thiocyanato-4-methylnicotinic acid, a versatile intermediate for further synthetic transformations.
Table 2: Representative SNAr Reactions with Sulfur Nucleophiles
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Thiols (R-SH) | 6-(Alkyl/Aryl)thio-4-methylnicotinic acid | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent |
Mechanistic Investigations of SNAr Pathways
The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds via an addition-elimination pathway. abertay.ac.uk This process involves two principal steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C6 position, which bears the iodine leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize it. researchgate.net
Leaving Group Departure: In the second step, the carbon-iodine bond breaks, and the iodide ion is expelled as the leaving group. This step restores the aromaticity of the pyridine ring, yielding the final substituted product.
The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For halopyridines, the reactivity of the halogen leaving group often follows the order F > Cl > Br > I for SNAr reactions, which is counterintuitive to the trend of bond strength. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. However, the C-I bond is the most reactive in transition-metal catalyzed reactions.
Transition Metal-Catalyzed Coupling Reactions Involving the C-I Bond
The carbon-iodine bond in this compound is particularly well-suited for a variety of transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in oxidative addition steps makes it an excellent substrate for palladium-catalyzed transformations, enabling the formation of new carbon-carbon bonds under relatively mild conditions.
Suzuki-Miyaura Cross-Coupling Reactions with Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids in the presence of a palladium catalyst and a base. This reaction provides a direct and versatile route to 6-aryl- and 6-heteroaryl-4-methylnicotinic acids.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the iodide. This step is typically facilitated by the presence of a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst.
Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
Sonogashira Cross-Coupling Reactions with Terminal Alkynes
The Sonogashira cross-coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, usually an amine. This compound serves as an excellent substrate for this transformation, reacting with various terminal alkynes to produce 6-alkynyl-4-methylnicotinic acid derivatives. These products are valuable building blocks for the synthesis of more complex molecules.
The catalytic cycle of the Sonogashira reaction is thought to involve two interconnected cycles, one for palladium and one for copper. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed.
Table 4: Typical Conditions for Sonogashira Cross-Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
Heck and Stille Coupling Reactions
The carbon-iodine bond at the 6-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, which are powerful methods for the formation of carbon-carbon bonds.
The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. nih.gov Typical catalysts for this transformation include palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in the presence of a phosphine (B1218219) ligand and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.org
The Stille reaction offers another versatile method for C-C bond formation, coupling the aryl iodide with an organostannane reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. youtube.com The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For a substrate like this compound, this reaction would allow for the introduction of various alkyl, vinyl, or aryl groups at the 6-position.
Catalyst Systems and Ligand Effects on Reactivity and Selectivity
The efficiency and selectivity of Heck and Stille coupling reactions are highly dependent on the choice of catalyst system, including the palladium source and the nature of the supporting ligands. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.
Bimetallic catalysis, for instance with the addition of Cu(I) salts in Stille reactions, can lead to faster coupling rates and improved selectivities. researchgate.net The selection of the appropriate catalyst and ligand system is therefore a key parameter that must be optimized for any specific transformation involving this compound to achieve the desired outcome efficiently.
Reduction Reactions
The functional groups of this compound present distinct opportunities for selective reduction. The carbon-iodine bond and the carboxylic acid moiety can be targeted under different reducing conditions.
Reductive Dehalogenation of the C-I Bond
Selective Reduction of the Carboxylic Acid Moiety
The carboxylic acid group can be selectively reduced to a primary alcohol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive than many other carbonyl compounds. Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, are known to be particularly effective and chemoselective for the reduction of carboxylic acids to alcohols, often tolerating other functional groups. researchgate.net Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are generally less selective.
More recently, methods for the selective reduction of carboxylic acids to aldehydes have been developed. Nickel-catalyzed reductions using silanes as the reductant have shown promise for this transformation. organic-chemistry.org Another approach involves the activation of the carboxylic acid, for example, as a thioester, followed by reduction. rsc.org These methods offer a milder and more selective alternative to traditional hydride reagents.
Oxidation Reactions
The methyl group at the C4 position of the pyridine ring is susceptible to oxidation, providing a pathway to further functionalize the molecule.
Oxidation of the Methyl Group at C4
The oxidation of the methyl group on the pyridine ring to a carboxylic acid can be a challenging transformation due to the stability of the aromatic system. However, several methods have been developed for the oxidation of methyl-substituted aromatics. The oxidation of 4-methylpyridine (B42270) (4-picoline) to isonicotinic acid is an industrially important process and is often carried out in the gas phase over vanadium-based catalysts at high temperatures. mdpi.com
For laboratory-scale synthesis, stronger oxidizing agents may be required. The oxidation of aryl methyl groups to carboxylic acids can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions. More recent methods have explored the use of molecular oxygen in the presence of catalysts like N-bromosuccinimide (NBS) under photoirradiation. researchgate.net Vanadium pentoxide in sulfuric acid has also been used for the oxidation of oxidation-resistant aryl methyl groups. google.com The choice of oxidant and reaction conditions would need to be carefully selected to achieve the desired transformation without degrading the pyridine ring or affecting the iodine substituent of this compound.
Oxidative Decarboxylation Pathways
There is no available research detailing the oxidative decarboxylation of this compound.
Cyclization and Annulation Reactions
No specific studies on the cyclization or annulation reactions involving this compound have been found.
Intramolecular Cyclization Strategies Leveraging Iodine Reactivity
Information regarding intramolecular cyclization strategies that specifically leverage the reactivity of the iodine atom in this compound is absent from the scientific record.
Regioselective Control in Ring-Forming Reactions
There is no literature available that discusses the regioselective control in ring-forming reactions starting from this compound.
Due to the absence of specific research data for this compound in the requested areas, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.
Applications of 6 Iodo 4 Methylnicotinic Acid As a Synthetic Building Block
Construction of Complex Organic Molecules
The unique arrangement of functional groups in 6-iodo-4-methylnicotinic acid makes it a valuable starting material for the synthesis of complex organic molecules, particularly those containing heterocyclic systems. The reactivity of the carbon-iodine bond, combined with the directing effects of the other substituents on the pyridine (B92270) ring, enables chemists to build elaborate structures with a high degree of control.
While the direct application of this compound in the synthesis of polycyclic heteroaromatic systems is not extensively documented in readily available literature, the general strategy for constructing such systems often involves the use of halo-substituted heteroaromatic compounds. Methodologies such as intramolecular cyclizations and transition-metal-catalyzed annulation reactions are commonly employed to fuse additional rings onto a pre-existing heterocyclic core. For instance, a palladium-catalyzed reaction could be envisioned where the iodine and another part of a molecule attached to the nicotinic acid backbone react to form a new ring system. The development of catalytic processes for creating polycyclic aromatic compounds from phenols and aminoalcohols highlights the ongoing interest in novel synthetic routes to these structures.
The pyridine core of this compound can be further functionalized to create a wide array of substituted pyridine derivatives. The existing substituents influence the position of subsequent modifications. The carboxylic acid group can be converted into esters, amides, or other functional groups. The iodine atom can be replaced through various cross-coupling reactions, introducing new carbon or heteroatom substituents at the 6-position. Such transformations are crucial in medicinal chemistry for exploring the structure-activity relationships of drug candidates.
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, this compound can serve as a key intermediate. Pyridine carboxylic acids and their derivatives are important structural motifs in many pharmaceuticals and agrochemicals. The ability to introduce diverse functionalities onto the pyridine ring through reactions at the iodo and carboxylic acid groups makes this compound a valuable precursor for generating libraries of related compounds for screening and development. For example, various pyridine carboxylic acid isomers are precursors to a number of FDA-approved drugs.
Role in Methodological Development for C-C and C-Heteroatom Bond Formations
The development of new and efficient methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in modern organic synthesis. Halogenated aromatic and heteroaromatic compounds are standard substrates for testing the efficacy of new catalytic systems, particularly those based on transition metals like palladium and copper.
This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. These reactions have become indispensable in drug discovery and development. The reactivity of the C-I bond in this molecule allows it to participate in several key transformations:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond.
Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl group, a common step in the synthesis of complex natural products and pharmaceuticals. The Sonogashira reaction is a well-established method for C-C bond formation, often involving amino-halopyridines.
Heck Reaction: Reaction with alkenes to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond, a crucial transformation in the synthesis of many biologically active compounds. This reaction is a breakthrough in drug discovery for creating C-N bonds.
Stille Coupling: Reaction with organostannanes.
Negishi Coupling: Reaction with organozinc reagents.
Kumada Coupling: Reaction with Grignard reagents.
The table below summarizes some of these important palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | C-C |
| Sonogashira | Terminal alkyne | C-C (sp) |
| Heck | Alkene | C-C (sp²) |
| Buchwald-Hartwig | Amine | C-N |
| Stille | Organostannane | C-C |
| Negishi | Organozinc | C-C |
| Kumada | Grignard reagent | C-C |
The use of substrates like this compound in these reactions allows chemists to evaluate the scope and limitations of new catalysts and reaction conditions, especially for electron-deficient heterocyclic systems. The development of "greener" conditions for these transformations is an ongoing area of research.
Advanced Analytical Characterization of 6 Iodo 4 Methylnicotinic Acid and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, probing the interaction of electromagnetic radiation with matter to reveal detailed information about molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
For 6-iodo-4-methylnicotinic acid, ¹H NMR spectroscopy is used to identify the number and environment of protons. The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the acidic proton of the carboxyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the iodine substituent, as well as the electron-donating methyl group. The aromatic protons are expected to appear as singlets due to their isolation from neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly dependent on the electronic environment. The carbon atom attached to the iodine (C6) is expected to be significantly shifted upfield due to the "heavy atom effect," a common phenomenon with heavier halogens. Conversely, the carboxyl carbon (C7) will appear at the most downfield position. Computational methods and comparison with related structures like 4-methylnicotinic acid and substituted pyridines aid in the precise assignment of these signals. acs.orgstenutz.eu
While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen would be sensitive to substituent effects and protonation state, offering another layer of structural verification. researchgate.net¹⁹F NMR would not be applicable unless fluorine-containing derivatives are being studied.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H-2 | ~8.8 - 9.0 | Singlet | Downfield due to adjacent ring nitrogen and deshielding by the carboxyl group. |
| H-5 | ~7.8 - 8.0 | Singlet | Influenced by adjacent methyl group and iodine atom. | |
| -CH₃ (C4) | ~2.4 - 2.6 | Singlet | Typical range for a methyl group on an aromatic ring. | |
| -COOH | >10 | Broad Singlet | Acidic proton, signal disappears upon D₂O exchange. | |
| ¹³C | C2 | ~150 - 152 | Quaternary | Adjacent to ring nitrogen. |
| C3 | ~128 - 130 | Quaternary | Carbon bearing the carboxyl group. | |
| C4 | ~148 - 150 | Quaternary | Carbon bearing the methyl group. | |
| C5 | ~138 - 140 | CH | Influenced by adjacent iodo- and methyl-substituted carbons. | |
| C6 | ~110 - 115 | Quaternary | Upfield shift due to the heavy atom effect of iodine. | |
| -CH₃ | ~18 - 22 | CH₃ | Typical range for an aromatic methyl carbon. | |
| -COOH | ~165 - 170 | Quaternary | Typical carboxylic acid chemical shift. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. edinst.com These methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the molecule's dipole moment (IR) or polarizability (Raman).
For this compound, the IR and Raman spectra will be characterized by several key vibrations. The carboxylic acid group gives rise to a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretch of the carboxylic acid will produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations, usually found in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the far-infrared region (around 500-600 cm⁻¹), due to the heavy mass of the iodine atom. rdd.edu.iq Detailed computational studies on nicotinic acid and its derivatives provide a strong basis for assigning these vibrational modes. nih.govjocpr.comresearchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Medium |
| Aromatic C=C and C=N stretches | 1400 - 1610 | Medium to Strong | Medium to Strong |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Weak |
| O-H bend (Carboxylic Acid) | 1395 - 1440 | Medium | Weak |
| Aromatic C-H out-of-plane bend | 700 - 900 | Strong | Weak |
| C-I stretch | 500 - 600 | Medium | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted pyridine ring. Pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.net The presence of the carboxylic acid, methyl, and iodo substituents will influence the position and intensity of these absorption bands. The iodine atom, with its available lone pairs, and the carboxyl group can act as auxochromes, potentially causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) compared to the parent pyridine or nicotinic acid structures. bio-conferences.orgnih.gov The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727), and the position of the absorption maximum (λmax) can be sensitive to solvent polarity and pH.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental formula, and deduce structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆INO₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 263.9461 g/mol . HRMS analysis can confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This provides detailed information about the molecule's structure and connectivity. The fragmentation of protonated this compound ([M+H]⁺, m/z 263.9) is expected to follow pathways characteristic of nicotinic acid derivatives and iodo-aromatic compounds. kfnl.gov.sanih.gov
Key fragmentation pathways would likely include:
Decarboxylation: Loss of CO₂ (44 Da) from the precursor ion to yield a fragment at m/z 219.9.
Loss of the carboxyl group: Loss of •COOH (45 Da) to give a fragment at m/z 218.9.
De-iodination: Loss of an iodine radical (•I, 127 Da) or neutral hydrogen iodide (HI, 128 Da), which are common fragmentation pathways for iodo-aromatic compounds. This would result in significant fragments at m/z 137.0 and 136.0, respectively.
Ring cleavage: Subsequent fragmentation of the pyridine ring can lead to smaller characteristic ions.
The study of these fragmentation patterns allows for the confirmation of the arrangement of substituents on the pyridine ring. nih.govnih.gov
| m/z (Theoretical) | Proposed Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 263.9461 | [M+H]⁺ | [C₇H₇INO₂]⁺ | Precursor Ion |
| 245.9356 | [M+H - H₂O]⁺ | [C₇H₅INO]⁺ | Loss of water |
| 219.9825 | [M+H - CO₂]⁺ | [C₆H₇IN]⁺ | Loss of carbon dioxide |
| 218.9747 | [M+H - •COOH]⁺ | [C₆H₆IN]⁺ | Loss of carboxyl radical |
| 137.0504 | [M+H - HI]⁺ | [C₇H₆NO₂]⁺ | Loss of hydrogen iodide |
| 136.0426 | [M+H - •I]⁺ | [C₇H₇NO₂]⁺ | Loss of iodine radical |
| 108.0449 | [C₆H₆NO]⁺ | [C₇H₇NO₂ - CO]⁺ | Subsequent loss of CO from [M+H - •I]⁺ |
X-ray Crystallography for Solid-State Structure Determination
For 6-Methylnicotinic acid, single-crystal X-ray diffraction analysis has confirmed its molecular structure and revealed key supramolecular features. researchgate.net It is anticipated that this compound would also crystallize in a well-defined system, with the iodine atom significantly influencing the crystal packing due to its size and ability to form halogen bonds. The data obtained from such an analysis would be crucial for understanding its physical properties and for computational modeling studies.
Table 1: Representative Crystallographic Data for a Related Nicotinic Acid Derivative (6-Methylnicotinic acid)
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.863(3) |
| b (Å) | 15.341(12) |
| c (Å) | 10.941(9) |
| β (°) | 94.75(3) |
| Volume (ų) | 645.4(9) |
| Z | 4 |
Note: This data is for 6-Methylnicotinic acid and is presented for illustrative purposes. researchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for determining the purity of this compound and for the separation of its derivatives from complex mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach. This method separates compounds based on their hydrophobicity.
A typical HPLC method for the analysis of nicotinic acid derivatives would involve a C18 stationary phase. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is varied over time, can be employed to achieve optimal separation of the parent compound from any impurities or related derivatives. bevital.nonih.gov
Table 2: Illustrative HPLC Parameters for the Analysis of Nicotinic Acid Derivatives
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm |
| Injection Volume | 10 µL |
Note: These parameters are based on methods for related nicotinic acid derivatives and may require optimization for this compound. nih.gov
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.
Following derivatization, the resulting ester can be analyzed on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The choice of column and temperature program would be critical to achieving good resolution between the target analyte and any structurally similar compounds.
Advanced Spectroscopic and Chromatographic Coupling Techniques
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of this compound and its derivatives in complex matrices. bevital.nonih.gov This method combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio of the resulting ions is measured. In LC-MS/MS, specific parent ions can be selected and fragmented to produce characteristic product ions, a process known as selected reaction monitoring (SRM), which provides exceptional specificity and sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly after derivatization of the carboxylic acid group. The mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. The fragmentation pattern can offer structural information about the molecule.
Table 3: Common Mass Spectrometric Transitions for Nicotinic Acid and a Related Derivative
| Compound | Parent Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Nicotinic Acid | 124.1 | 80.0 |
| 6-Methylnicotinic Acid | 138.1 | 92.0 |
Note: These transitions are from LC-MS/MS analysis of related compounds and serve as a reference. nih.gov
The application of these advanced analytical techniques is crucial for the comprehensive characterization of this compound, ensuring its identity, purity, and quality for its intended applications.
Computational and Theoretical Studies on 6 Iodo 4 Methylnicotinic Acid
Electronic Structure and Molecular Orbital Analysis
The electronic properties of a molecule are fundamental to its reactivity and are often described through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Density Functional Theory (DFT) is a common method for these calculations. dergipark.org.trresearchgate.net For nicotinic acid derivatives, the HOMO is typically distributed over the pyridine (B92270) ring and the carboxyl group, while the LUMO is also centered on the aromatic system. researchgate.net
The introduction of a methyl group and an iodine atom to the nicotinic acid scaffold significantly modulates its electronic structure. The methyl group, being electron-donating, generally raises the energy of the HOMO. Conversely, the highly electronegative and polarizable iodine atom can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. For 6-Iodo-4-methylnicotinic acid, the interplay between the electron-donating methyl group and the electron-withdrawing/polarizable iodo group would result in a unique electronic distribution, influencing its interaction with other molecules. Molecular Electrostatic Potential (MEP) maps can visualize these electronic features, highlighting electron-rich (negative potential) regions, such as around the carboxylic oxygen and pyridine nitrogen atoms, and electron-poor (positive potential) regions. mdpi.com
Table 1: Illustrative Frontier Orbital Energies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nicotinic Acid (Hypothetical) | -7.0 | -1.5 | 5.5 |
| 4-Methylnicotinic Acid (Hypothetical) | -6.8 | -1.4 | 5.4 |
| This compound (Hypothetical) | -6.9 | -2.0 | 4.9 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and mechanisms. rsc.org This involves identifying reactants, products, intermediates, and, most importantly, transition states.
Transition State Characterization for Key Transformations
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Locating and characterizing the TS is essential for understanding the kinetics of a reaction. For this compound, potential reactions include nucleophilic aromatic substitution at the iodine-bearing carbon or reactions involving the carboxylic acid group.
Synchronous transit-guided quasi-Newton (STQN) methods can be employed to locate a TS structure between known reactant and product structures. google.com Once a candidate TS is found, its identity must be confirmed through a frequency calculation. A true transition state will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate that transforms reactants into products. google.comresearchgate.net
Energy Profiles of Reaction Pathways
Once all stationary points (reactants, intermediates, transition states, and products) have been optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energy of the system against the reaction coordinate, with the energy difference between the reactants and the highest transition state defining the activation energy barrier. ucsb.edu A lower activation energy implies a faster reaction rate. For example, in a substitution reaction, computational analysis could compare the energy barriers for different nucleophiles attacking the pyridine ring, thereby predicting which reaction is more kinetically favorable.
Prediction of Regioselectivity and Stereoselectivity
Computational methods can predict the regioselectivity of reactions by analyzing the electronic and steric properties of the molecule. For this compound, an incoming reagent could potentially interact with several sites: the carbon atom bonded to iodine, other positions on the pyridine ring, or the carboxyl group.
By calculating atomic charges and analyzing the frontier molecular orbitals (HOMO and LUMO), the most likely sites for electrophilic or nucleophilic attack can be identified. For instance, the site with the largest LUMO coefficient is often the most susceptible to nucleophilic attack. Similarly, MEP maps can visually indicate the most electron-rich sites, which are favorable for electrophilic attack. mdpi.com These analyses are crucial for predicting the outcome of reactions such as halogen-metal exchange or cross-coupling reactions, which are common for iodo-aromatic compounds.
Intermolecular Interactions and Halogen Bonding Analysis
The iodine atom in this compound plays a critical role in its intermolecular interactions through a phenomenon known as halogen bonding. A halogen bond is a noncovalent interaction where an electron-deficient region on the halogen atom, known as a σ-hole, acts as a Lewis acid and interacts with a Lewis base (e.g., a nitrogen, oxygen, or sulfur atom). nih.gov
Computational studies are essential for characterizing the strength and directionality of these bonds. nih.govdntb.gov.ua Ab initio calculations can determine the interaction energies, which for iodo-based halogen bonds can range from -2.5 to -7.5 kcal/mol, a strength comparable to some hydrogen bonds. dntb.gov.ua The geometry of a halogen bond is typically linear, with the R-I···A angle (where A is the Lewis base) approaching 180°. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses can further elucidate the nature of these interactions by identifying bond critical points and quantifying orbital interactions and charge transfer between the interacting molecules. dntb.gov.ua In the solid state, these specific and directional halogen bonds can guide the formation of complex supramolecular architectures.
Table 2: Typical Halogen Bond Parameters
| Interaction | Typical Distance (% of vdW Radii Sum) | Typical Angle (R-X···A) | Typical Energy (kcal/mol) |
|---|---|---|---|
| C-I···N | 80-95% | 165-180° | -4.0 to -7.5 |
| C-I···O | 85-98% | 160-180° | -3.0 to -5.0 |
Conformational Analysis and Molecular Dynamics Simulations
While the pyridine ring of this compound is rigid, the molecule possesses conformational flexibility primarily due to the rotation of the carboxylic acid group around the C-C bond. Conformational analysis aims to identify the most stable arrangement (the global energy minimum) and other low-energy conformers.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms under a given force field, MD can explore the conformational landscape, revealing how the molecule flexes, vibrates, and interacts with its environment (e.g., solvent molecules). ucl.ac.uk These simulations are particularly useful for understanding how the molecule might behave in solution, providing insights into its solvation and the dynamic accessibility of different reactive sites. The results from MD can complement static DFT calculations by showing which conformations are most prevalent under specific conditions.
Future Research Directions and Open Challenges
Development of Novel Stereoselective Synthetic Pathways
A significant frontier in the application of 6-iodo-4-methylnicotinic acid lies in the development of novel stereoselective synthetic pathways. The planar, aromatic nature of the pyridine (B92270) ring presents a considerable challenge for the direct introduction of chirality. Future research could focus on asymmetric transformations that convert the prochiral faces of the pyridine ring or its derivatives into chiral, non-aromatic structures.
One promising avenue is the enantioselective dearomatization of derivatives of this compound. This could be achieved through catalytic hydrogenation or reduction, employing chiral catalysts to induce facial selectivity. The resulting chiral piperidines or dihydropyridines would be valuable intermediates for the synthesis of complex natural products and pharmaceuticals.
Another area of exploration is the stereoselective functionalization of the methyl group at the C4 position. The development of catalytic systems that can achieve enantioselective C-H activation of the methyl group would open up new possibilities for creating chiral centers adjacent to the pyridine ring.
| Potential Stereoselective Transformation | Catalyst System | Potential Product | Significance |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral 6-iodo-4-methylpiperidine-3-carboxylic acid | Access to novel chiral building blocks |
| Enantioselective Dearomatization | Chiral Phosphoric Acids or N-Heterocyclic Carbenes | Enantioenriched dihydropyridine (B1217469) derivatives | Versatile intermediates for complex molecule synthesis |
| Asymmetric C-H Functionalization | Chiral Palladium or Copper catalysts | 6-Iodo-4-(1-substituted-ethyl)nicotinic acid with a new chiral center | Direct introduction of chirality at the C4-methyl group |
Exploration of Underutilized Reaction Modalities
While the iodo-substituent of this compound is primarily exploited in cross-coupling reactions, numerous other reaction modalities remain underutilized. Future research should aim to broaden the synthetic repertoire of this compound by exploring these less conventional transformations.
For instance, the application of photoredox catalysis could enable novel C-I bond functionalizations under mild conditions. Visible-light-mediated reactions could facilitate couplings with a wider range of partners, including those that are incompatible with traditional palladium catalysis.
Furthermore, the exploration of radical-mediated reactions involving the C-I bond could lead to new synthetic strategies. The generation of a pyridyl radical from this compound could be used in addition reactions to alkenes and alkynes, or in cyclization reactions to form fused heterocyclic systems.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. nih.gov The integration of this compound into flow chemistry and automated synthesis platforms represents a significant area for future development.
Flow reactors could enable the precise control of reaction parameters, such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or rapid reactions. For example, the synthesis of derivatives of this compound via cross-coupling reactions could be optimized in a flow system to minimize side reactions and improve yields.
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid synthesis and screening of libraries of compounds derived from this compound. This would accelerate the drug discovery process by enabling the efficient exploration of structure-activity relationships.
| Process | Key Advantages | Potential Application with this compound |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability | Optimization of Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |
| Automated Synthesis | High-throughput synthesis, rapid library generation, efficient optimization | Synthesis of focused compound libraries for biological screening. |
Expanding the Scope of Complex Molecular Architectures Accessible via this compound
This compound has the potential to serve as a key building block for the synthesis of a wide range of complex molecular architectures. nih.gov Future research should focus on leveraging its unique combination of functional groups to access novel and challenging targets.
One area of interest is the synthesis of polycyclic and fused heterocyclic systems. The iodo and carboxylic acid groups can be strategically employed in intramolecular cyclization reactions to construct new rings. For example, an intramolecular Heck reaction could be used to form a fused six-membered ring.
Another direction is the use of this compound in the synthesis of macrocycles. The rigid pyridine core can serve as a scaffold to which long chains can be attached via the iodo and carboxylic acid groups, followed by macrocyclization.
Advanced Studies on Catalyst Development for C-I Bond Activation
The activation of the C-I bond in this compound is central to its utility in cross-coupling reactions. While palladium-based catalysts are widely used, there is a continuous need for the development of more advanced and efficient catalytic systems.
Future research could focus on the design of novel ligands that enhance the activity and selectivity of palladium catalysts. This could lead to catalysts that are more tolerant of a wider range of functional groups and can operate under milder reaction conditions.
Furthermore, the exploration of catalysts based on more abundant and less expensive metals, such as copper, nickel, or iron, is a key area of sustainable chemistry. nih.gov Developing robust and versatile catalysts based on these metals for the C-I bond activation of this compound would be a significant advancement.
| Catalyst System | Research Goal | Potential Benefit |
| Palladium with novel phosphine (B1218219) or N-heterocyclic carbene ligands | Increased catalytic activity and selectivity, broader substrate scope | Milder reaction conditions, higher yields, and improved functional group tolerance. |
| Copper, Nickel, or Iron-based catalysts | Replacement of precious palladium catalysts | Reduced cost and environmental impact of synthetic processes. |
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to building molecular complexity. organic-chemistry.orgmdpi.comcaltech.edu The development of MCRs that incorporate this compound would be a powerful tool for the rapid synthesis of diverse and complex molecules.
For instance, an MCR could be designed where the carboxylic acid group of this compound participates in a Passerini or Ugi reaction, while the iodo group is available for a subsequent cross-coupling reaction in the same pot.
Similarly, the development of one-pot syntheses that combine several transformations without the need for isolation of intermediates would streamline the synthesis of derivatives of 6-iodo-4-methylnicotinc acid. researchgate.netnih.gov This could involve, for example, a one-pot sequence of a cross-coupling reaction followed by a functionalization of the carboxylic acid group.
Q & A
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–I vs. C–CH) may arise from disorder or thermal motion. Use SHELXL (SHELX-2018) for refinement with anisotropic displacement parameters. Compare data against high-resolution datasets (e.g., synchrotron sources) and validate using R-factor convergence and Hirshfeld surface analysis. If disorder persists, apply twin refinement or constraints .
Q. How can researchers design experiments to address conflicting reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions in Suzuki-Miyaura or Ullmann coupling efficiency may stem from competing protodeiodination. Design control experiments with varying catalysts (Pd(PPh) vs. CuI/ligands), bases (KCO vs. CsCO), and solvent systems (DMF vs. toluene/water). Monitor reaction progress via -NMR or LC-MS. Use Hammett plots to correlate electronic effects of substituents with reaction rates .
Q. What computational methods validate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare computed -NMR chemical shifts (GIAO method) with experimental data to confirm accuracy. Molecular docking (AutoDock Vina) may explore interactions with biological targets (e.g., enzymes in nicotinic acid pathways) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer : Discrepancies in IR or NMR peaks may arise from solvent effects, tautomerism, or crystal packing. Perform variable-temperature NMR to detect dynamic processes. For computational models, include solvent corrections (PCM or SMD models) and compare multiple conformers. Validate using solid-state NMR or X-ray photoelectron spectroscopy (XPS) for iodine oxidation states .
Q. What statistical approaches ensure robustness in biological activity assays involving this compound?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC values across cell lines. Account for batch effects via randomized block designs. Validate dose-response curves with Hill slope analysis (GraphPad Prism). Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document all parameters (e.g., stirring rate, solvent grade, drying time) in supplemental materials. Use IUPAC nomenclature and ChemDraw schemes for clarity. Share raw NMR/FID files and crystallographic CIFs via repositories like Zenodo or Cambridge Structural Database. Adhere to FAIR data principles .
Q. What ethical frameworks apply to studies exploring the toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
